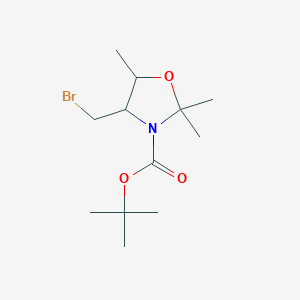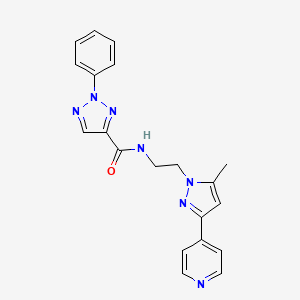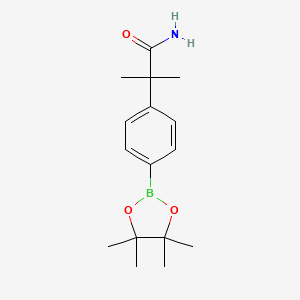
Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and conditions required for each reaction .Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity, basicity, and reactivity) .Scientific Research Applications
Synthesis and Chemical Transformation
- Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate is used in synthesizing a variety of pyrrole and pyridine derivatives, contributing to a broader library of these compounds. For example, its derivatives have been used in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds (Dawadi & Lugtenburg, 2011).
- The compound also plays a role in the phosphine-catalyzed annulation process for synthesizing tetrahydropyridines, demonstrating its utility in complex chemical reactions (Zhu, Lan, & Kwon, 2003).
Synthesis of Novel Compounds
- Researchers have utilized this compound for the synthesis of new chemical entities. For instance, it has been used in creating pyrrolopyridine analogs of nalidixic acid, leading to new compounds with antibacterial activity (Toja et al., 1986).
Crystal Structure Analysis
- The compound's derivatives have been examined through crystal structure analysis to understand their molecular configuration and properties, as seen in the study of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate (Yang, 2009).
Medicinal Chemistry
- Although not directly related to drug use or dosage, derivatives of Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate have been synthesized and evaluated for their pharmacological activities, contributing to the field of medicinal chemistry. This is evident in the synthesis of compounds like Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates, which showed potential antiradical and anti-inflammatory activities (Zykova et al., 2016).
Fluorescence Studies
- The compound has been utilized in the synthesis of fluorescent compounds, as seen in the creation of Monastrol analogs conjugated with fluorescent coumarin scaffolds. These studies expand the applications of Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate into the realm of fluorescence and optical studies (Al-Masoudi et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNCSUZFSPRCHX-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC(=O)[C@@H]1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2370721.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2370722.png)
![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2370723.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370725.png)


![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)
![(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B2370733.png)


